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1(2H)-one

Cat. No.: B041609 Get Quote

Dihydroisoquinolinone Derivatives Emerge as
Potent Antioomycete Agents
A recent study has unveiled a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with

significant antioomycete activity, outperforming a commercial fungicide in in vitro tests. The

research highlights a promising new scaffold for the development of agents to combat

destructive oomycete pathogens, such as Pythium recalcitrans.

Researchers have synthesized and evaluated a library of 59 novel 3,4-dihydroisoquinolin-

1(2H)-one derivatives, demonstrating their potent and selective activity against the oomycete

Pythium recalcitrans. The findings, published in a 2023 study, reveal that these compounds

exhibit superior efficacy compared to the commercial fungicide hymexazol, positioning them as

strong candidates for further development in crop protection.

The study identified compound I23 as the most potent derivative, with an EC50 value of 14 µM

against P. recalcitrans, significantly lower than that of hymexazol (37.7 µM)[1][2]. Furthermore,

in vivo experiments showed that I23 provided a preventive efficacy of up to 96.5% at a dose of

5.0 mg per pot[1][2]. The antioomycete activity of these derivatives was found to be more

pronounced than their antifungal activity against six other tested phytopathogenic fungi[1][2].
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The following table summarizes the in vitro antioomycete activity of selected 3,4-

dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, in comparison to the

commercial fungicide hymexazol.

Compound Structure EC50 (µM)[1][2]

I23

2-(4-(4-

Chlorophenoxy)phenyl)-1-oxo-

3-phenyl-1,2,3,4-

tetrahydroisoquinoline-4-

carboxylic acid

14

I25

2-(4-Chlorophenyl)-1-oxo-3-

phenyl-1,2,3,4-

tetrahydroisoquinoline-4-

carboxylic acid

-

I28

1-Oxo-3-phenyl-2-(4-

(trifluoromethoxy)phenyl)-1,2,3

,4-tetrahydroisoquinoline-4-

carboxylic acid

-

I30

2-(4-Chloro-3-

(trifluoromethyl)phenyl)-1-oxo-

3-phenyl-1,2,3,4-

tetrahydroisoquinoline-4-

carboxylic acid

-

I9

1-Oxo-2-phenethyl-3-phenyl-

1,2,3,4-tetrahydroisoquinoline-

4-carboxylic acid

-

Hymexazol Commercial Fungicide 37.7

EC50 values represent the concentration required to inhibit 50% of the mycelial growth of P.

recalcitrans.
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Biochemical and ultrastructural analyses suggest that the primary mode of action for the lead

compound, I23, involves the disruption of the biological membrane systems of P. recalcitrans[1]

[2]. This disruption is believed to be a key factor in its potent antioomycete effects.

Experimental Protocols
Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one
Derivatives
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved through the

Castagnoli–Cushman reaction[1][2]. This reaction involves the condensation of a homophthalic

anhydride, an aldehyde, and a primary amine. The general synthetic route is depicted in the

workflow diagram below.

Synthesis Workflow
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Caption: Synthetic workflow for 3,4-dihydroisoquinolin-1(2H)-one derivatives.

In Vitro Antioomycete Activity Assay
The antioomycete activity of the synthesized compounds was evaluated against Pythium

recalcitrans using the mycelial growth rate method.

Preparation of Media: Potato dextrose agar (PDA) was prepared and autoclaved.

Incorporation of Compounds: The synthesized compounds, dissolved in a suitable solvent,

were added to the molten PDA at various concentrations.
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Inoculation: A mycelial plug of P. recalcitrans was placed at the center of each PDA plate.

Incubation: The plates were incubated at a controlled temperature until the mycelial growth in

the control plate reached the edge of the plate.

Measurement and Calculation: The diameter of the mycelial colony was measured, and the

inhibition rate was calculated relative to the control. The EC50 values were then determined

from the dose-response curves.
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Caption: Experimental workflow for in vitro antioomycete activity assay.
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Structure-Activity Relationship (SAR)
The study also provided insights into the structure-activity relationship of these derivatives,

suggesting that the presence of a C4-carboxyl group is crucial for their antioomycete activity[1]

[2]. Further quantitative structure-activity relationship (3D-QSAR) studies, including CoMFA and

CoMSIA models, were established to guide the future design and optimization of more potent

3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents[1][2].

Conclusion
The discovery of these 3,4-dihydroisoquinolin-1(2H)-one derivatives represents a significant

advancement in the search for novel antioomycete agents. Their potent activity, coupled with a

distinct mode of action, makes them a valuable scaffold for the development of new fungicides

to combat oomycete-related plant diseases. Further research is warranted to explore the in vivo

efficacy and toxicological profile of these promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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